RIP1 kinase inhibitor 6

necroptosis RIPK1 inhibition species cross-reactivity

Researchers requiring conserved necroptosis inhibition across human, mouse, and rat models face significant translational risk with species-specific inhibitors. RIP1 kinase inhibitor 6 (PK68) directly addresses this gap: a type II RIPK1 inhibitor validated in cross-species necroptosis assays. - Uniform potency across human, mouse, and rat cells (EC50 14-22 nM); oral bioavailability 61% in mice. - Excellent selectivity: inhibits only 5 of 369 kinases at >50% inhibition; no RIPK3 activity. - Established in vivo dosing at 1 mg/kg (SIRS model) with 14-day safety at 25 mg/kg. Supplied as a high-purity solid with full analytical documentation, ensuring reliable procurement for preclinical efficacy studies and SAR programs.

Molecular Formula C19H18F2N2O3
Molecular Weight 360.4 g/mol
Cat. No. B15139169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRIP1 kinase inhibitor 6
Molecular FormulaC19H18F2N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CON(C1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=C(C=C(C=C4)F)F
InChIInChI=1S/C19H18F2N2O3/c20-14-6-7-18(16(21)10-14)26-15-11-22(12-15)19(24)23-17(8-9-25-23)13-4-2-1-3-5-13/h1-7,10,15,17H,8-9,11-12H2/t17-/m0/s1
InChIKeyKKNNNDKGZLIQBU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RIP1 Kinase Inhibitor 6 (PK68) – CAS 2428401-62-9: Potent Type II RIPK1 Inhibitor with Cross-Species Anti-Necroptotic Activity


RIP1 kinase inhibitor 6 (also designated PK68; CAS: 2428401-62-9; MW: 360.35) is a potent and selective type II inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1/RIP1), which acts by binding to the DLG-out inactive conformation of the kinase domain [1]. This compound was optimized from the screening hit PK6 and is disclosed in patent WO2020103884, Example 80 [2]. PK68 exhibits an IC50 of ~90 nM against RIPK1 in biochemical assays, efficiently blocks TNFα-induced necroptosis in human, mouse, and rat cells (EC50 = 14–22 nM), and displays favorable kinome selectivity against a panel of 369 kinases [3].

Why RIP1 Kinase Inhibitor 6 Cannot Be Interchanged with Other In-Class RIPK1 Inhibitors


Substituting RIP1 kinase inhibitor 6 with other RIPK1 inhibitors without quantitative justification introduces significant experimental risk. While multiple RIPK1 inhibitors share the same nominal target, they differ fundamentally in binding mode (type II allosteric vs. type III), species cross-reactivity, metabolic stability, and kinome selectivity profiles [1]. For instance, early necrostatins such as Nec-1s exhibit substantially weaker biochemical potency (IC50 ~210 nM) and demonstrate off-target IDO inhibition [2]. Advanced clinical candidates such as GSK3145095 (type III inhibitor) display exquisite species-specificity—potent in human cells but markedly reduced efficacy in mouse and rat—limiting their utility in rodent disease models [3]. In contrast, PK68 demonstrates conserved anti-necroptotic activity across human, mouse, and rat cells, enabling cross-species translational studies [4]. The compound's distinctive selectivity profile (targeting only 5 out of 369 kinases at >50% inhibition) and favorable oral bioavailability in mice (61%) further differentiate it from alternatives that lack this specific combination of properties [4].

Quantitative Evidence Guide: RIP1 Kinase Inhibitor 6 Differentiation Metrics


Cross-Species Cellular Anti-Necroptotic Potency of PK68 vs. Species-Selective Comparators

PK68 (RIP1 kinase inhibitor 6) demonstrates conserved potency against TNFα-induced necroptosis across human, mouse, and rat cells, with EC50 values of approximately 14–22 nM in both human and mouse systems [1]. This contrasts with type III inhibitors such as GSK3145095, which, while extremely potent in human cells (cellular ATP IC50 = 1.6 nM; LDH release IC50 = 0.5 nM), exhibit highly reduced efficacy in mouse and rat cells, imposing limitations on in vivo rodent model studies [2].

necroptosis RIPK1 inhibition species cross-reactivity

Kinome Selectivity Profile: PK68 vs. 369-Kinase Panel Benchmark

PK68 was evaluated against a panel of 369 kinases at 1 μM concentration and demonstrated reasonable selectivity, displaying >50% inhibition against only five kinases (TRKA, TRKB, TRKC, TNIK, and LIMK2) among all tested kinases [1]. Follow-up IC50 determination against TRKA and TNIK revealed that PK68 is not highly active against these hits, with IC50 values of approximately 10,000 nM [1]. PK68 does not affect RIPK3 kinase activity even at 1,000 nM concentration [1].

kinase selectivity off-target profiling kinome screen

Metabolic Stability Benchmark: PK68 Serves as Comparator Baseline for Next-Generation Inhibitors

In a 2022 medicinal chemistry optimization study (Li et al., Eur J Med Chem), compound 70 exhibited greatly improved metabolic stability in human and rat liver microsomes compared to compound 6 (PK68), a RIPK1 inhibitor reported in the authors' previous work [1]. PK68's metabolic stability parameters serve as the explicit comparator baseline against which subsequent benzothiazole-based RIPK1 inhibitors have been optimized [1].

metabolic stability liver microsomes DMPK

Biochemical and Cellular Potency: PK68 vs. First-Generation Necrostatins

PK68 demonstrates a biochemical IC50 of ~90 nM against RIPK1 and cellular anti-necroptotic EC50 of 14–22 nM in human and mouse cells [1]. This represents a substantial potency improvement over first-generation necrostatins: Nec-1s exhibits RIPK1 IC50 of ~210 nM (vs. Nec-1 IC50 = 494 nM), and Nec-1 shows cellular EC50 of 490 nM in Jurkat cells [2][3].

RIPK1 inhibition IC50 EC50 necroptosis

In Vivo Oral Bioavailability of PK68 in Mouse Model

PK68 exhibits favorable pharmacokinetic properties, including oral bioavailability of 61% in mice [1]. In vivo, PK68 provides strong protection against TNFα-induced systemic inflammatory response syndrome (SIRS) at a dose of 1 mg/kg, significantly ameliorating hypothermia and lethal shock [1]. The compound also displays no obvious toxicity in mice treated with a 14-day course at a dose of 25 mg/kg [1].

oral bioavailability pharmacokinetics in vivo efficacy

Binding Mode and Kinase Selectivity: Type II Allosteric Inhibition of DLG-Out Conformation

PK68 is a type II kinase inhibitor that binds to the DLG-out inactive conformation of RIPK1 [1]. This binding mode is distinct from type III inhibitors such as GSK3145095, which occupy a lipophilic back pocket of the ATP binding site [2]. Type II inhibitors typically exhibit slower off-rates and longer residence times compared to ATP-competitive type I inhibitors [3].

type II kinase inhibitor DLG-out conformation allosteric inhibition

Optimal Research Applications for RIP1 Kinase Inhibitor 6 (PK68)


Cross-Species Necroptosis Inhibition in Rodent Disease Models

PK68 is uniquely suited for studies requiring inhibition of RIPK1-dependent necroptosis across both human and rodent systems. Unlike type III inhibitors such as GSK3145095, which show reduced efficacy in mouse and rat cells, PK68 maintains consistent potency (EC50 = 14–22 nM) across human, mouse, and rat cellular assays [1]. This enables researchers to establish in vitro proof-of-concept in human cell lines and subsequently translate findings directly to mouse SIRS, tumor metastasis, or inflammatory disease models without changing the chemical probe [1]. The compound's established in vivo dosing regimen (1 mg/kg for SIRS protection; 25 mg/kg 14-day safety profile) provides a validated experimental framework for preclinical efficacy studies [1].

Kinome Selectivity Reference Standard for RIPK1 Target Engagement Studies

PK68's well-defined kinome selectivity profile—inhibiting only 5 out of 369 kinases at >50% inhibition (1 μM)—makes it a preferred chemical probe for experiments where RIPK1-specific phenotypes must be distinguished from off-target kinase effects [1]. The compound's lack of activity against RIPK3 (no inhibition at 1,000 nM) and minimal activity against TRKA/TNIK (IC50 ≈ 10,000 nM) reduces confounding variables in mechanistic studies of the necrosome complex [1]. This selectivity profile is superior to earlier necrostatins, which exhibit documented off-target IDO inhibition [2].

Benchmark Comparator for Next-Generation RIPK1 Inhibitor Optimization

PK68 serves as the explicit comparator baseline in medicinal chemistry optimization programs targeting improved metabolic stability. In the 2022 Li et al. study (Eur J Med Chem), compound 70 was developed and characterized specifically against PK68 as the reference standard, with 'greatly improved metabolic stability in human and rat liver microsomes' cited as a key optimization achievement [3]. Procurement of authentic PK68 is essential for researchers engaged in RIPK1 inhibitor SAR studies to ensure direct comparability with published optimization data and to benchmark new chemical entities against an established reference compound [3].

Oral Bioavailability-Enabled Chronic Dosing Studies in Mice

With mouse oral bioavailability of 61% and a demonstrated 14-day safety profile at 25 mg/kg, PK68 supports chronic oral dosing paradigms in preclinical murine models [1]. This property is particularly valuable for studies of chronic inflammatory conditions, neurodegenerative disease models requiring extended RIPK1 inhibition, and tumor metastasis prevention studies where sustained target engagement is required [1]. The 30-fold potency improvement over its precursor PK6 (1 mg/kg vs. 30 mg/kg effective dose in SIRS model) further validates PK68 as the optimized probe for in vivo RIPK1 pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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